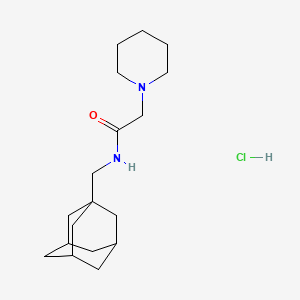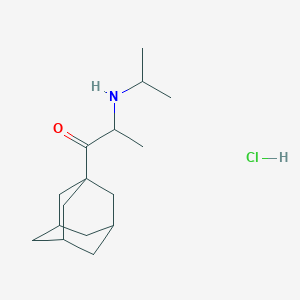
N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is an uncompetitive NMDA receptor antagonist that is used to reduce the symptoms of Alzheimer's disease.
Wirkmechanismus
N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride works by blocking the NMDA receptor, which is a type of glutamate receptor in the brain. Glutamate is a neurotransmitter that is involved in learning and memory. When glutamate binds to the NMDA receptor, it opens a channel that allows calcium ions to enter the neuron. This can lead to neuronal damage and death. This compound blocks the NMDA receptor, which reduces the influx of calcium ions and protects the neuron from damage.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to improve memory and attention in healthy individuals. This compound has neuroprotective effects and has been shown to reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride in lab experiments is that it is a well-characterized compound with a known mechanism of action. It has been extensively studied in animal models and has been shown to be safe and effective in humans. One limitation of using this compound is that it is a relatively expensive compound, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride. One area of research is to investigate the potential use of this compound in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another area of research is to investigate the potential use of this compound in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is a need for further research on the long-term effects of this compound on cognitive function and neuronal health.
Synthesemethoden
N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride is synthesized from 1-bromoadamantane and 1-piperidineacetamide. The reaction is carried out in the presence of a base and a solvent. The yield of the reaction is around 50%. The product is purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantylmethyl)-2-(1-piperidinyl)acetamide hydrochloride is widely used in scientific research to study the role of NMDA receptors in the brain. It is used to investigate the mechanisms of learning and memory, synaptic plasticity, and neurodegenerative diseases. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-2-piperidin-1-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O.ClH/c21-17(12-20-4-2-1-3-5-20)19-13-18-9-14-6-15(10-18)8-16(7-14)11-18;/h14-16H,1-13H2,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFFWVILGOXEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NCC23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5220642.png)
![N-[(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5220656.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5220660.png)
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5220661.png)
![N-(4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5220665.png)
![N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5220672.png)
![1-[4-(2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B5220677.png)
![1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5220684.png)

![N~2~-(4-chlorophenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5220695.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5220697.png)


![(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5220742.png)